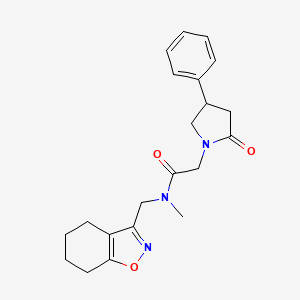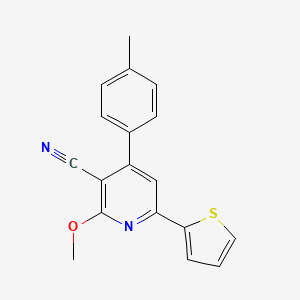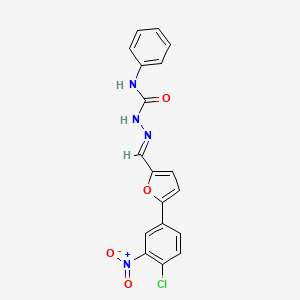![molecular formula C24H24N6O2 B5511567 N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5511567.png)
N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as carbohydrazides, which are characterized by their pyrazole rings and hydrazide functional groups. These compounds are of interest due to their diverse chemical reactions, potential biological activities, and significant physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves condensation reactions between suitable hydrazides and aldehydes or ketones in the presence of acid catalysts. For instance, derivatives of pyrazole carbohydrazides have been synthesized through reactions involving specific benzylidene and methylated phenyl components, under reflux in ethanol or similar solvents (Karrouchi et al., 2020).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction and spectroscopic methods like FT-IR, NMR, and ESI-MS, have revealed detailed insights into the geometry, electronic structure, and intramolecular interactions of pyrazole derivatives. These analyses often employ DFT calculations to predict molecular geometry and properties in both gas and solution phases (Karrouchi et al., 2021).
Chemical Reactions and Properties
Pyrazole carbohydrazides participate in various chemical reactions, including cyclocondensation and ring closure, which are pivotal for synthesizing diverse derivatives. These reactions are influenced by the substituents on the phenyl ring, which can enhance or decrease the compound's reactivity and biological activity. The presence of electron-donating or withdrawing groups significantly affects their chemical behavior (Liu et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are determined by their molecular structure. X-ray crystallography provides insights into the solid-state structure, revealing complex hydrogen-bonded frameworks and molecular conformations, which influence the compound's physical properties (Asma et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability, are closely related to the molecular structure and electronic distribution within the compound. Studies involving frontier molecular orbitals, NBO analysis, and MEP surfaces help in understanding these properties and predicting reactivity patterns (Pillai et al., 2017).
Mécanisme D'action
The compound has been screened for its in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) . The biological interpretation assay outcome was demonstrated in terms of cell viability percentage reduction and IC50 values against the standard reference drug cisplatin .
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-4-32-20-12-10-18(11-13-20)22-14-23(27-26-22)24(31)28-25-15-21-16(2)29-30(17(21)3)19-8-6-5-7-9-19/h5-15H,4H2,1-3H3,(H,26,27)(H,28,31)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCRLAWONYORLO-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(N(N=C3C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(N(N=C3C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)
![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)
![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)

![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5511519.png)


![2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B5511561.png)
![N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5511574.png)
![2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol](/img/structure/B5511579.png)
![2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B5511590.png)
![1-[1-benzoyl-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5511605.png)